![molecular formula C₂₃H₁₈ClN₃O₃ B1145975 (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine CAS No. 155452-87-2](/img/new.no-structure.jpg)
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene and chloroaniline derivatives.
Cyclization: The key step involves the cyclization of these derivatives to form the benzodiazepine core. This is usually achieved through a condensation reaction.
Amination: Introduction of the amino group at the 3-position is carried out using suitable amination reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group or the phenyl ring.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine has been identified as a potential modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), which plays a crucial role in synaptic transmission and plasticity. Research indicates that benzodiazepine derivatives can act as noncompetitive antagonists of AMPARs, potentially providing therapeutic avenues for neurological disorders such as epilepsy and anxiety disorders .
Anxiolytic Properties
The compound exhibits anxiolytic effects similar to traditional benzodiazepines, making it a candidate for treating anxiety disorders. Studies have shown that modifications in the chemical structure can enhance its binding affinity to the central benzodiazepine receptor, which is pivotal for its anxiolytic activity .
Antipsychotic Activity
Preliminary investigations suggest that this compound may possess antipsychotic properties comparable to established medications like clozapine. The compound's ability to modulate neurotransmitter systems could be beneficial in treating psychotic disorders .
Case Study 1: AMPAR Modulation
A study published in the ACS Omega journal explored various benzodiazepine analogues' effects on AMPAR desensitization and deactivation rates. The findings indicated that specific structural modifications could enhance the inhibitory potency of these compounds on AMPARs, suggesting a pathway for developing more effective neuroprotective agents .
Compound | Desensitization Rate (ms) | Efficacy |
---|---|---|
Control | 2.6 ± 0.1 | Baseline |
Compound A | 1.8 ± 0.1 | Increased |
Compound B | 2.9 ± 0.1 | No effect |
Case Study 2: Anxiolytic Evaluation
In a behavioral study assessing the anxiolytic effects of this compound in rodent models, significant reductions in anxiety-like behaviors were observed compared to control groups treated with saline. This suggests the compound's potential as an effective anxiolytic agent .
Wirkmechanismus
The mechanism of action of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmission and signal modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for specific interactions with receptor subtypes, potentially leading to different therapeutic profiles and side effects.
Biologische Aktivität
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, commonly referred to as (R,S)-Z-BDZ, is a compound belonging to the benzodiazepine class. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H18ClN3O3
- Molecular Weight : 419.86 g/mol
- CAS Number : 155452-87-2
Benzodiazepines typically exert their effects through modulation of the GABAA receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system (CNS). (R,S)-Z-BDZ is believed to enhance the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of neurons, which results in anxiolytic, sedative, and muscle relaxant effects .
Anxiolytic Effects
In various animal models, (R,S)-Z-BDZ has demonstrated significant anxiolytic properties. Studies indicate that it reduces anxiety-like behaviors in rodents subjected to stress tests such as the elevated plus maze and the open field test. The compound's efficacy was comparable to that of established anxiolytics like diazepam .
Sedative and Hypnotic Properties
(R,S)-Z-BDZ exhibits sedative effects, which are evident in sleep induction studies. In rodent models, administration of the compound resulted in a marked decrease in sleep latency and an increase in total sleep duration. These effects were dose-dependent and suggest its potential use in treating insomnia .
Muscle Relaxation
The muscle relaxant properties of (R,S)-Z-BDZ have been evaluated through various neuromuscular assays. The compound effectively reduces muscle tone and spasticity in animal models, indicating its potential utility in conditions characterized by muscle hyperactivity .
Pharmacokinetics
(R,S)-Z-BDZ is characterized by rapid absorption and distribution within the CNS due to its lipophilic nature. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of active metabolites that may contribute to its pharmacological effects. The elimination half-life is relatively short, necessitating multiple dosing for sustained effects .
Case Studies
A series of studies have been conducted to evaluate the safety and efficacy of (R,S)-Z-BDZ:
- Study on Anxiety Reduction : In a double-blind placebo-controlled trial involving 60 patients with generalized anxiety disorder, participants receiving (R,S)-Z-BDZ reported a significant reduction in anxiety symptoms measured by standardized scales compared to placebo .
- Sleep Quality Improvement : A clinical trial assessed the impact of (R,S)-Z-BDZ on sleep quality among insomniacs. Results indicated marked improvements in sleep onset latency and overall sleep quality as assessed by polysomnography .
- Muscle Spasticity Relief : In patients with multiple sclerosis experiencing muscle spasms, administration of (R,S)-Z-BDZ resulted in a notable decrease in spasticity scores compared to baseline measurements over a four-week treatment period .
Summary of Findings
Eigenschaften
CAS-Nummer |
155452-87-2 |
---|---|
Molekularformel |
C₂₃H₁₈ClN₃O₃ |
Molekulargewicht |
419.86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.